Drofenine hydrochloride

Catalog No.
S11145784
CAS No.
3146-19-8
M.F
C20H32ClNO2
M. Wt
353.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Drofenine hydrochloride

CAS Number

3146-19-8

Product Name

Drofenine hydrochloride

IUPAC Name

2-(diethylamino)ethyl 2-cyclohexyl-2-phenylacetate;hydrochloride

Molecular Formula

C20H32ClNO2

Molecular Weight

353.9 g/mol

InChI

InChI=1S/C20H31NO2.ClH/c1-3-21(4-2)15-16-23-20(22)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5,7-8,11-12,18-19H,3-4,6,9-10,13-16H2,1-2H3;1H

InChI Key

WIELVDXKOYPANK-UHFFFAOYSA-N

Solubility

>53.1 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

CCN(CC)CCOC(=O)C(C1CCCCC1)C2=CC=CC=C2.Cl

Drofenine hydrochloride is an antimuscarinic antispasmodic drug primarily used to relax smooth muscles. It is effective in treating various conditions, including dysmenorrhea, gastrointestinal pain, and discomfort in biliary and urogenital tracts. The chemical formula for Drofenine hydrochloride is C20H32ClNO2, with a molecular weight of approximately 353.93 g/mol. This compound works by increasing the levels of the protein TRPV3, which plays a role in pain perception and muscle contraction .

  • Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids when treated with strong oxidizing agents.
  • Reduction: Reduction reactions can convert the ester group present in Drofenine hydrochloride into alcohols.
  • Hydrolysis: In aqueous environments, it may undergo hydrolysis, leading to the formation of its parent compound, Drofenine .

These reactions highlight the compound's reactivity and potential for transformation under different chemical conditions.

Drofenine hydrochloride exhibits significant biological activity as an antispasmodic agent. Its primary mechanism involves antagonizing muscarinic receptors, which leads to smooth muscle relaxation. This property makes it useful in alleviating spasms associated with various medical conditions. Additionally, its interaction with TRPV3 suggests a role in modulating pain pathways, further enhancing its therapeutic potential .

The synthesis of Drofenine hydrochloride can be achieved through several methods:

  • Condensation Reactions: The initial step often involves the condensation of appropriate amines with carbonyl compounds to form intermediate products.
  • Reduction Processes: Following condensation, reduction techniques may be employed to achieve the desired functional groups.
  • Salt Formation: Finally, the hydrochloride salt is formed by reacting Drofenine with hydrochloric acid, enhancing its solubility and stability for pharmaceutical applications .

These methods ensure a reliable production of Drofenine hydrochloride suitable for medical use.

Drofenine hydrochloride is utilized in various medical applications:

  • Antispasmodic Treatment: It is primarily prescribed for managing smooth muscle spasms in conditions such as dysmenorrhea and gastrointestinal disorders.
  • Pain Management: Its ability to modulate pain perception makes it valuable in treating acute and chronic pain syndromes.
  • Research

Interaction studies involving Drofenine hydrochloride have revealed its potential effects on various biological systems:

  • Drug Interactions: It may interact with other medications affecting smooth muscle tone or those that influence muscarinic receptor activity.
  • Protein Binding: Understanding its binding affinity to plasma proteins is crucial for predicting its pharmacokinetics and therapeutic efficacy.
  • Metabolic Pathways: Studies on how Drofenine hydrochloride is metabolized can provide insights into its safety profile and possible side effects .

These investigations are essential for optimizing its clinical use.

Drofenine hydrochloride shares similarities with several other antimuscarinic agents. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionPrimary UseUnique Features
Hyoscine ButylbromideAntimuscarinicGastrointestinal spasmsQuaternary ammonium compound
DicyclomineAntimuscarinicIrritable bowel syndromeDual action on both muscarinic and opioid receptors
OxybutyninAntimuscarinicOveractive bladderSelective for bladder detrusor muscle
Drofenine HydrochlorideAntimuscarinic, TRPV3 modulatorDysmenorrhea, smooth muscle spasmsUnique interaction with TRPV3 protein

Drofenine hydrochloride's distinct mechanism involving TRPV3 modulation sets it apart from traditional antimuscarinics, providing additional therapeutic benefits not seen in other compounds .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

353.2121570 g/mol

Monoisotopic Mass

353.2121570 g/mol

Heavy Atom Count

24

UNII

MVB31OPW05
8DHV447E9Z
BT75TGU6AZ

Related CAS

1679-76-1 (Parent)

Dates

Modify: 2024-08-08

Inhibition effects of benactyzine and drofenine on human serum butyrylcholinesterase

E Bodur, A N Cokuğraş, E F Tezcan
PMID: 11360997   DOI: 10.1006/abbi.2000.2188

Abstract

Benactyzine and drofenine are widely used anticholinergic drugs. Benactyzine is used to treat organophosphate poisoning and drofenine acts on smooth muscle to stop muscle spasms. Both of these drugs are esters. After they enter the bloodstream, they will interact with butyrylcholinesterase (BChE; acylcholine acyl hydrolase: EC 3.1.1.8), which has an ability to hydrolyze a wide variety of esters. Therefore, the kinetic analysis of their inhibitory effects on human serum BChE was examined using butyrylthiocholine as substrate. Both drugs were competitive inhibitors of BChE and the Ki values of benactyzine and drofenine were calculated to be 0.010 +/- 0.001 and 0.003 +/- 0.000 mM, respectively, using the Systat (version 5.03, 1991) nonlinear regression analysis software package. According to these parameters, drofenine is a more potent competitive inhibitor of BChE than benactyzine.


Simultaneous determination of hydrochloride salts of adiphenine, diphenhydramine, ethyldiphenacetate, drofenine and promazine by ion-pair HPLC

G Facchini, F Zaccheo, M Nannetti
PMID: 6140928   DOI:

Abstract




Inhibition of the transient receptor potential vanilloid 3 channel attenuates carbon tetrachloride-induced hepatic fibrosis

Likun Yan, Xiao Zhang, Jie Fu, Qiang Liu, Xiaohua Lei, Zhenyu Cao, Ju Zhang, Yaoli Shao, Qing Tong, Wei Qin, Xinxu Liu, Chun Liu, Zhiqiang Liu, Zhenghao Li, Jueliang Lu, Xundi Xu
PMID: 33906111   DOI: 10.1016/j.bbrc.2021.04.065

Abstract

Transient receptor potential vanilloid 3 (TRPV3) is a member of the TRP superfamily. Previous studies have demonstrated that TRPV3 is associated with myocardial fibrosis. However, the role of TRPV3 in hepatic fibrosis and its underlying mechanisms are still unclear. This study aimed to elucidate the underlying effects of TRPV3 on hepatic fibrosis at multiple biological levels. First, immunohistochemical staining was performed to examine TRPV3 expression in human hepatic cirrhosis tissues. Then, we established a CCl
-induced hepatic fibrosis mouse model. The TRPV3 selective agonist drofenine and its inhibitor, forsythoside B, were intraperitoneally injected to investigate the relationship between TRPV3 and liver fibrosis progression. Finally, in vitro studies were performed using hepatic stellate cells (HSCs) to discover the potential molecular biological mechanisms. Immunohistochemistry revealed TRPV3 overexpression in liver cirrhosis. In the liver fibrosis groups, TRPV3 inhibitor treatment significantly reduced liver fibrosis, while TRPV3 agonist exacerbated its progression. In HSCs, knocking down TRPV3 with siRNA impaired DNA synthesis and cell proliferation and increased cell apoptosis. Furthermore, we found that knockdown of TRPV3 could reduce the lectin like oxidized lowdensity lipoprotein receptor-1 (LOX-1) protein levels. Our research suggests that lower expression or functional levels of TRPV3 can ameliorate the inflammatory response and fibrotic tissue proliferation.


Functional and direct binding studies using subtype selective muscarinic receptor antagonists

E L Kunysz, A D Michel, R L Whiting
PMID: 2897216   DOI: 10.1111/j.1476-5381.1988.tb10303.x

Abstract

1. Muscarinic receptor antagonists were examined in direct binding studies on guinea-pig cardiac and cortical muscarinic receptors. Pirenzepine, dicyclomine and hexahydroadiphenine were shown to be selective ligands for the putative M1-muscarinic receptor. 2. Functional affinity estimates of the muscarinic ligands studied was determined from their ability to inhibit carbachol-stimulated inositol phosphate (IP) accumulation in guinea-pig cortical slices. 3. The affinity estimates for the inhibition of muscarinic agonist-stimulated IP accumulation were better correlated with affinity estimates obtained from binding studies on the M1 than the M2 muscarinic receptor. 4. These data provide additional evidence, both from direct binding and functional studies, for the presence of M1 and M2 muscarinic receptor subtypes.


Explore Compound Types